molecular formula C12H15ClO4 B3390357 Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate CAS No. 97315-40-7

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate

Cat. No.: B3390357
CAS No.: 97315-40-7
M. Wt: 258.7 g/mol
InChI Key: AMARAODMGYIPDK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate is an organic compound with the molecular formula C12H15ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group, a phenoxy group, and a chloroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate typically involves the reaction of 4-(2-chloroethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

[ \text{4-(2-chloroethoxy)phenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of 2-[4-(2-chloroethoxy)phenoxy]acetic acid.

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

Scientific Research Applications

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy and phenoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate can be compared with other phenoxyacetic acid derivatives, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a methyl group instead of the chloroethoxy group.

    Phenoxyacetic acid: The parent compound without any substituents on the phenoxy ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other phenoxyacetic acid derivatives.

Properties

IUPAC Name

ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4/c1-2-15-12(14)9-17-11-5-3-10(4-6-11)16-8-7-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMARAODMGYIPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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